1-Bromopropane

Catalog No.
S577052
CAS No.
106-94-5
M.F
C3H7Br
CH3CH2CH2Br
C3H7B
M. Wt
122.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromopropane

CAS Number

106-94-5

Product Name

1-Bromopropane

IUPAC Name

1-bromopropane

Molecular Formula

C3H7Br
CH3CH2CH2Br
C3H7B

Molecular Weight

122.99 g/mol

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3

InChI Key

CYNYIHKIEHGYOZ-UHFFFAOYSA-N

SMILES

CCCBr

Solubility

0.02 M
In water, 2,450 mg/L at 20 °C
Slightly soluble in water
Soluble in acetone, ethanol, ether, benzene chloroform, carbon tetrachloride
Solubility in water, g/100ml at 20 °C: 0.25

Synonyms

1-Propyl Bromide; 3-Bromopropane; Abzol JG; Ascusol MC; Drysolv; Leksol; Propyl Bromide; n-Propyl Bromide;

Canonical SMILES

CCCBr

Solvent for Organic Reactions:

One potential application of 1-Bromopropane in research is as a solvent for certain organic reactions. However, its flammability, high vapor pressure, and potential neurotoxic effects make it a less favorable choice compared to safer alternatives such as ethanol, methanol, or acetonitrile [National Toxicology Program (NTP), "Report on Carcinogens Monograph on 1-Bromopropane", ].

Precursor for Organic Synthesis:

1-Bromopropane can be used as a starting material for the synthesis of other organic compounds, particularly bromoalkanes. However, similar to its use as a solvent, safer alternatives like alkyl bromides with lower vapor pressure and toxicity are often preferred [Sigma-Aldrich, "1-Bromopropane", ].

Physical Description

1-bromopropane appears as a colorless liquid. Slightly denser than water and slightly soluble in water. Flash point below 75°F. When heated to high temperatures may emit toxic fumes.
Liquid
COLOURLESS LIQUID.
A flammable or combustible colorless liquid.

Color/Form

Colorless liquid

XLogP3

2.1

Boiling Point

160 °F at 760 mm Hg (USCG, 1999)
71.1 °C
71 °C at 760 mm
71.0 °C
159.6°F

Flash Point

78 °F (USCG, 1999)
22 °C (72 °F) - closed cup
-10 °C c.c.
71.6°F (closed cup)

Vapor Density

4.25 (Air = 1)
Relative vapor density (air = 1): 4.3

Density

1.3537 at 68 °F (USCG, 1999)
1.353 at 20 °C/20 °C
Relative density (water = 1): 1.35
1.3537

LogP

2.1 (LogP)
log Kow = 2.10
2.1

Odor

Sweet odo

Melting Point

-166 °F (USCG, 1999)
-110.0 °C
-110 °C
-166°F

UNII

Y9746DNE68

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Use and Manufacturing

IDENTIFICATION: 1-Bromopropane is a colorless liquid. It has a sweet odor. It is soluble in water. 1-Bromopropane has been found in some kinds of marine algae. USE: 1-Bromopropane is an important commercial chemical. It is used in adhesives, dry cleaning, vapor degreasing and in the electronic and metal cleaning industries. It ha3 been used to make pesticides, flavorings and fragrances, drugs and other chemicals. EXPOSURE: Workers that use 1-bromopropane may breathe in vapors or have direct skin contact. The general population may be exposed by vapors when near locations using 1-bromopropane. If 1-bromopropane is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: The central nervous system is the main toxicity target in humans following inhalation exposure. Decreased feelings in fingers and toes, headache, incoordination, and a drunk-like feeling have been reported by workers following exposure to low concentrations in workplace air. Profound incoordination and weakness, loss of feeling, inability to walk, and nerve damage has been reported in workers exposed to high levels of 1-bromopropane for weeks to years. Nerve damage may be a permanent condition. Irritation of the eyes, mucous membranes, upper airways and skin can also result from exposure to 1-bromopropane. Data on the potential for 1-bromopropane to cause other toxic effects in humans is inadequate or unavailable. Damage to the liver, kidney, and respiratory tract and decreased ability to resist infection have been reported in laboratory animals following exposure to 1-bromopropane at concentrations at or above those associated with nervous system effects in laboratory animals. Tumors were observed at multiple sites in laboratory animals following lifetime inhalation exposure to 1-bromopropane, including mesothelioma and skin, lung, large intestine, and pancreatic tumors. Reduced fertility and litter size was reported in laboratory animals that breathed 1-bromopropane before and/or during pregnancy. Changes in both male and female reproductive systems have been observed in laboratory animals (irregular estrous cycles in females, abnormal sperm and decreased testosterone in males). Birth defects were not observed in laboratory animals following exposure to 1-bromopropane during pregnancy, but decreased body weight was observed in some offspring of mothers exposed during pregnancy and/or nursing at exposures that caused toxic effects in the mothers. The U.S. National Toxicology Program 13th Report on Carcinogens has determined that 1-bromopropane is reasonably anticipated to be a human carcinogen based on sufficient evidence in laboratory animals. The International Agency for Research on Cancer has determined that 1-bromopropane is possibly carcinogenic to humans. The potential for 1-bromopropane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Mechanism of Action

1-Bromopropane, either directly or via reactive metabolites, causes molecular alterations that typically are associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion. These alterations, observed mainly in vitro and in toxicity studies in rodents, are relevant to possible mechanisms of human carcinogenicity and support the relevance of the cancer studies in experimental animals to human carcinogenicity.

Vapor Pressure

274.01 mm Hg (USCG, 1999)
110.79 mmHg
110.8 mm Hg at 20 °C
Vapor pressure, kPa at 18 °C: 13.3
274.01 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

2-Bromopropane (75-26-3) is present as a contaminant in commercial grade bromopropane at 0.1% to 0.2%. 2-BP is also known as isopropylbromide; 2-propylbromide; and sec-propylbromide.

Other CAS

106-94-5
26446-77-5

Wikipedia

Propyl bromide

Biological Half Life

Wistar male rats were exposed to 1-bromopromane (1-BP) vapor for 6 hr a day, 5 days a week, for 3 and 4 weeks (1500 ppm) and 1 day, and 4 and 12 weeks (700 ppm). ... 1-BP in blood decreased rapidly to the detection limit within 0.7 hr. On the other hand, bromide ion persisted longer in both blood and urine; the biological half-life of bromide ion was 4.7-15.0 days in blood and 5.0-7.5 days in urine. ...

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Treatment of the parent hydroxyl compound with a bromide and sulfuric acid, as in the preparation of methyl bromide. If the parent compound is unstable toward sulfuric acid, hydrobromic acid is passed in and alkyl bromide is flashed over from the hot mixture. The product is condensed, neutralized, and fractionated. In modifications of these procedures, bromine may be used along with a reducing agent such as sulfur, sulfur dioxide, phosphorus, or sodium borohydride.

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Propane, 1-bromo-: ACTIVE
Propyl bromide has had but minor use in industry. It has been studied as an anesthetic but has not found significant use.
/1-Bromopropane/ (1-BP) is currently under review per the US EPA Significant New Alternatives Policy (SNAP) program in identification of substitutes for ozone-depleting substances. 1-BP is being considered as a possible replacement for CFC-113, methyl chloroform, and HCFC-141b for non-aerosol solvent cleaning of metals and electronics and for adhesives, coatings, aerosol propellant, and solvent applications.
At least three manufacturers are limiting or eliminating use of /1-bromopropane/ (1-BP) for solvent applications. Great Lakes Chemical no longer sells 1-BP solvent blends. ATOFINA has decided not to market 1-BP for solvent applications. Albemarle has stated that use of 1-BP in adhesive and other applications in which 1-BP exposure cannot be controlled should be restricted or prohibited.

Analytic Laboratory Methods

Method: NIOSH 2552, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: 1-bromopropane; Matrix: air; Detection Limit: 1.0 ug/sample.
Method: OSHA PV2061; Procedure: gas chromatography with flame ionization detector; Analyte: 1-bromopropane; Matrix: air; Detection Limit: 0.007 ppm (0.037 mg/ cu m).
Method: OSHA 1017 Version 1.0; Procedure: gas chromatography using an electron capture detector; Analyte: 1-bromopropane; Matrix: air; Detection Limit: 1.2 ppb (5.9 ug/cu m).
1-Bromopropane was detected in household waxes, polishes, and detergents via the headspace technique for the emission of VOC followed by GC-MS analysis.
For more Analytic Laboratory Methods (Complete) data for 1-Bromopropane (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

We developed and validated an analytical method for the simultaneous determination of methyl mercapturic acid (MeMA), ethyl mercapturic acid (EtMA), n-propyl mercapturic acid (PrMA) and iso-propyl mercapturic acid (iPrMA) in human urine. These alkyl mercapturic acids are known or presumed biomarkers of exposure to several alkylating agents including methyl bromide, dimethyl sulfate, ethyl bromide, 1-bromopropane and 2-bromopropane. The method involves a column switching arrangement for online solid phase extraction of the analytes with subsequent analytical separation and detection using liquid chromatography and tandem mass spectrometry. Within day and day-to-day imprecision was determined to range from 4.5 to 12.2%. The analytical method is distinguished by its wide linear working range of up to 2,500 ug/L with detection limits ranging from 2.0 ug/L (for PrMA) to 5.1 ug/L (for MeMA) that render possible the application in various biomonitoring studies regarding exposure to alkylating agents. The results of a pilot study on urine samples of 30 individuals occupationally non-exposed to alkylating agents using the new procedure confirmed the background excretion of MeMA (<5.1-35.6 ug/L) and PrMA (<2.0-95.7 ug/L).

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Fireproof. Separated from strong oxidants, strong bases.

Interactions

1-Bromopropane (1-BP) has been used as an alternative for fluoride compounds and 1-BP intoxication may involve lung, liver, and central neural system (CNS). Our previous studies showed that 1-BP impaired memory ability by compromising antioxidant cellular defenses. Melatonin is a powerful endogenous antioxidant, and the objective of this study was to explore the therapeutic role of melatonin in the treatment of 1-BP intoxication. Rats were intragastrically treated with 1-BP with or without melatonin, and then sacrificed on 27th day after 1-BP administration. The Morris water maze (MWM) test was used to evaluate the spatial learning and memory ability of the experimental animals, and NeuN staining was performed to assess neuron loss in hippocampus. We found that rats treated with 1-BP spent more time and swam longer distance before landing on the hidden platform with a comparable swimming speed, which was markedly mitigated by the pretreatment with melatonin in a concentration-dependent manner. In addition, 1-BP-induced notable decrease in neuron population in hippocampus by promoting apoptosis, and melatonin pretreatment attenuated those changes in brain. The GSH/GSSG ratio was proportionately decreased and heme oxygenase 1 was increased in the rats exposed to 1-BP, and administration of melatonin restored them. Meanwhile, MDA, the level of lipid peroxidation product, was significantly increased upon exposed to 1-BP, which was significantly attenuated by melatonin pretreatment, indicating that administration of 1-BP could interfere with redox homeostasis of brain in rat, and such 1-BP-induced biomedical changes were reversed by treatment with melatonin. We conclude that treatment with melatonin attenuates 1-BP-induced CNS toxicity through its ROS scavenging effect.
Neurotoxicity of 1-bromopropane (1-BP) has been reported in both human cases and animal studies. To date, neurotoxicity of 1-BP has been induced in rats but not in mice due to the lethal hepatotoxicity of 1-BP. Oxidization by cytochromes P450 and conjugation with glutathione (GSH) are two critical metabolism pathways of 1-BP and play important roles in toxicity of 1-BP. The aim of the present study was to establish a murine model of 1-BP neurotoxicity, by reducing the hepatotoxicity of 1-BP with 1-aminobenzotriazole (1-ABT); a commonly used nonspecific P450s inhibitor. The results showed that subcutaneous or intraperitoneal injection of 1-ABT at 50 mg/kg body weight BID (100 mg/kg BW/day) for 3 days, inhibited about 92-96% of hepatic microsomal CYP2E1 activity, but only inhibited about 62-64% of CYP2E1 activity in brain microsomes. Mice treated with 1-ABT survived even after exposure to 1200 ppm 1-BP for 4 weeks and histopathological studies showed that treatment with 1-ABT protected mice from 1-BP-induced hepatic necrosis, hepatocyte degeneration, and hemorrhage. After 4-week exposure to 1-BP, the brain weight of 1-ABT(+)/1200ppm 1-BP group was decreased significantly. In 1-ABT-treated groups, expression of hippocampal Ran protein and cerebral cortical GRP78 was dose-dependently increased by exposure to 1-BP. We conclude that the control of hepatic P450 activity allows the observation of effects of 1-BP on the murine brain at a higher concentration by reduction of hepatotoxicity. The study suggests that further experiments with liver-specific control of P450 activity using gene technology might provide better murine models for 1-bromopropane-induced neurotoxicity.
OBJECTIVE: To investigate the protective effects of docosahexaenoic acid (DHA) and nervonic acid (NA) on the learning and memory abilities in rats exposed to 1-bromopropane (1-BP) and their action mechanisms. METHODS: Forty male Wistar rats (specific pathogen-free) were randomly divided into 4 groups (n = 10 for each), i.e., solvent control group, 1-BP (800 mg/kg) group, NA (150 mg/kg) + 1-BP (800 mg/kg) group, and DHA (500 mg/kg) + 1-BP (800 mg/kg) group. The rats were given respective test substances by gavage for 7 d. The Morris water maze (MWM) test was performed from days 8 to 12 to evaluate the rats' learning and memory abilities. After MWM test, rats were sacrificed in the next day, and cerebral cortex was quickly dissected and homogenized in an ice bath. The supernatant of the obtained homogenate was collected to measure the content of glutathione (GSH) and malondialdehyde (MDA) and the activities of glutathione reductase (GR) and gamma-glutamate cysteine ligase (gamma-GCL). RESULTS: The MWM spatial navigation test showed that the 1-BP group had significantly longer escape latency and significantly longer total swimming distance compared with the control group (P<0.05), while the DHA+1-BP group had significant decreases in escape latency and total swimming distance compared with the 1-BP group (P<0.05). The spatial probe test showed that the number of platform crossings was significantly greater in the DHA+1-BP group and NA+1-BP group than in the 1-BP group (P<0.05); compared with the control group, the 1-BP group had a significantly lower ratio of time spent in the zone around the platform to total time (P < 0.05), and the ratio was significantly higher in the DHA+1-BP group than in the 1-BP group (P < 0.05). Compared with the control group, the 1-BP group had a 18.1% decrease in GSH content, and DHA could significantly reverse 1-BP-induced decrease in GSH content (P < 0.05). Compared with the 1-BP group, the DHA+1-BP group and NA+1-BP group had significantly decreased MDA content (P < 0.05), the DHA+1-BP group had significantly increased GR activity (P < 0.05), and the NA+1-BP group had significantly increased gamma-GCL activity (P < 0.05). CONCLUSION: The rats exposed to 1-BP have oxidative stress in the brain and impaired cognitive function. DHA and NA can reduce 1-BP-induced cognitive function impairment in rats, possibly by increasing the activities of GR and gamma-GCL and the content of GSH in the brain.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Lipid peroxidation mediated the association of urinary 1-bromopropane metabolites with plasma glucose and the risk of diabetes: A cross-sectional study of urban adults in China

Shijie Yang, Min Zhou, Bin Wang, Ge Mu, Xing Wang, Jing Yuan, Weihong Chen
PMID: 31859167   DOI: 10.1016/j.jhazmat.2019.121889

Abstract

Exposure to 1-bromopropane (1-BP) has been reported to cause glutathione depletion and increase the level of oxidative damage, which play critical roles in diabetes. However, the possible associations or mechanisms of the exposure of 1-BP with the plasma glucose level and the risk of diabetes are unclear. In this study, we explored the relationships of the urinary 1-BP metabolite N-Acetyl-S-(n-propyl)-l-cysteine (BPMA) with fasting plasma glucose (FPG) levels and the risk of diabetes, and the mediating role of oxidative damage in the above relationships in 3678 urban adults from the Wuhan-Zhuhai cohort in China. We found a significant dose-response relationship between BPMA and FPG levels with a β of 0.09 (95 % CI: 0.04, 0.14). In addition, mediating effect of urinary BPMA on FPG levels was observed depending on elevated 8-isoprostane level, with a median proportion of 32.06 %. Furthermore, we observed a significant association between urinary BPMA and the risk of diabetes, with an adjusted odds ratio of 1.34 (1.18, 1.52) for all participants. These results indicated that urinary 1-BP metabolites were positively associated with FPG levels and the risk of diabetes among urban adults in this cross-sectional study. Lipid peroxidation partially mediated the association between urinary 1-BP metabolites and FPG levels.


Identification of DNA and glutathione adducts in male Sprague-Dawley rats exposed to 1-bromopropane

Mahesh Raj Nepal, Keumhan Noh, Sajita Shah, Ganesh Bist, Eung Seok Lee, Tae Cheon Jeong
PMID: 31140386   DOI: 10.1080/15287394.2019.1622830

Abstract

Occupational exposure of workers to 1-bromopropane (1-BP) has raised concerns in industry for many years. Despite the known toxicity of this chemical, molecular events attributed to exposure to 1-BP have not been extensively studied. The aim of the present study was to examine the effects of 1-BP exposure on adduct formation with DNA and glutathione (GSH) in male Sprague-Dawley rats in an attempt to determine the early stages of toxicity. Following 6 h after either single or daily exposure to 1-BP for 3 days, N
-propyl guanine and S-propyl GSH were quantified in several organs by using liquid chromatography-mass spectrometry (LC-MS/MS). The results showed that N
-propyl guanine was maximally formed in liver followed by spleen, testes, and lung in both dose- and time-dependent manners. However, DNA adduct was not detected in cardiac tissue. In the case of S-propyl GSH, this compound was formed in the following order in various organs: liver > testes > spleen > kidney > lung > heart. In a subsequent
study, formation of N
-propyl guanine initiated by 1-BP in calf thymus DNA was not markedly affected by addition of liver homogenates, which indicated that this chemical may be acting as a direct alkylating agent. In contrast, an
study with free GSH demonstrated that 1-BP reduced GSH and elevated production of S-propyl GSH, and that the production of this adduct was significantly higher in the presence of active liver homogenates. Data indicated that formation of GSH adducts initiated by 1-BP might be associated with an enzyme-driven process. Although further characterization is necessary, it would appear that N
-propyl guanine and S-propyl GSH might serve as useful markers in cases of exposure assessment of 1-BP.


1-Bromopropane-induced apoptosis in OVCAR-3 cells via oxidative stress and inactivation of Nrf2

Guangtao Yang, Yingping Xiang, Wei Zhou, Xiaohuan Zhong, Yanfang Zhang, Dafeng Lin, Xianqing Huang
PMID: 33305700   DOI: 10.1177/0748233720979427

Abstract

The bromoalkane, 1-bromopropane (1-BP), may damage the reproductive system though oxidative stress, while the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) plays an important role in regulating intracellular antioxidant levels against oxidative stress. This study explored the role of oxidative stress and the Nrf2 signaling pathway in mediating the reproductive toxicity of 1-BP using the ovarian carcinoma cell line OVCAR-3 as an
model of the human ovary. OVCAR-3 cells were treated with 1, 5, 10 and 15 mM 1-BP. After 24 h, the cellular reactive oxygen species and malondialdehyde concentrations significantly increased, while the superoxide dismutase activity decreased; translocation of Nrf2 from the cytosol to the nucleus as well as downstream protein expression of Nrf2-regulated genes heme oxygenase-1 and Bcl-2 was inhibited. Apoptosis was also observed, accompanied by increased caspase-3 and caspase-9 activity. The antioxidant vitamin C alleviated 1-BP-induced apoptosis by inhibiting caspase activity activating the Nrf2 signaling pathway. These findings suggested that 1-BP induced oxidative stress and apoptosis in OVCAR-3 cells through inactivation of Nrf2 signaling.


[Changes in mass spectrometry of proteins in patients with 1-bromopropane poisoning after treatment]

R M Miao, B M Ding, X T Yu, B L Zhu
PMID: 30884586   DOI: 10.3760/cma.j.issn.1001-9391.2019.01.007

Abstract

To investigate the changes in mass spectrometry of proteins in patients with 1-bromopropane (1-BP) poisoning after treatment and their biological functions.
From May 2016 to December 2017, 3 male patients aged 31-47 years with 1-BP poisoning in Bao'an District of Shenzhen, China were enrolled in this study. The whole blood sample (2 ml) was collected before and after treatment. Label-free mass spectrometry-based proteomics was used for protein identification and quantification. The differentially expressed proteins after treatment were analyzed. Bioinformatics tools were used to analyze the functions of the identified proteins and the biological processes they were involved in.
Proteomic analysis showed that there were 47 proteins that were differentially expressed more than 2-fold (
<0.05) after treatment in the patients with 1-BP poisoning; of them, 27 were up-regulated and 20 were down-regulated in the serum of treated patients. The identified proteins were mainly involved in proteolysis, protein modification, immune response, complement activation, lipoprotein metabolism, signal transduction, and coagulation.
The differentially expressed proteins after treatment can help with the diagnosis, treatment, and prognosis monitoring of 1-BP poisoning and provide potential therapeutic and prognostic markers for 1-BP poisoning treatment.


28-Day somatic gene mutation study of 1-bromopropane in female Big Blue

Mark Stelljes, Robert Young, Jeff Weinberg
PMID: 30779931   DOI: 10.1016/j.yrtph.2019.01.034

Abstract

A 2-year inhalation rat and mouse cancer study by the National Toxicology Program (NTP) on 1-bromopropane, a brominated solvent most commonly used as a vapor degreaser, showed significant increase in tumors in the lung of female mice and in the large intestine of male and female rats. The most sensitive endpoint was lung tumors in female mice. Mice of both sexes had hyperplasia and inflammation of the nose and showed regeneration of lung tissue. The NTP assumed that these tumors were due to genotoxic effects and that a linear dose-response relationship was appropriate. It is plausible that, similar to chloroform, hyperplasia and inflammation are required as initial events for tumor development. If true, then a threshold-based model may be more appropriate for 1-bromopropane. To test this hypothesis, a 28-day repeat dose inhalation Big Blue
Assay was conducted using female transgenic B6C3F1 mice. The target exposure concentrations and the exposure regimen were identical to those used by the NTP. Results demonstrated no elevation in mutant frequency of the cII transgene in lung, colon, or liver. Positive controls produced statistically significant increases in mutant frequencies across all tested tissues. These results demonstrate that 1-bromopropane does not induce cII mutants in lungs, colon, or liver under the testing conditions. These data have important ramifications in the quantitative evaluation of tumor results for this chemical and support a mechanism of action where a threshold for carcinogenicity is plausible.


Allyl Sulfide Counteracts 1-Bromopropane-Induced Neurotoxicity by Inhibiting Neuroinflammation and Oxidative Stress

Jinning Suo, Cuili Zhang, Pin Wang, Liyan Hou, Qingshan Wang, Xiulan Zhao
PMID: 30247689   DOI: 10.1093/toxsci/kfy240

Abstract

Chronic exposure to 1-bromopropane (1-BP), an alternative to ozone-depleting solvents, produces potential neurotoxicity in occupational populations. However, no therapeutic strategy is available currently. Accumulating evidence suggests that cytochrome P4502E1 (CYP2E1) is critical for the active metabolism of 1-BP. The purpose of this study is aimed to test whether inhibition of CYP2E1 by allyl sulfide, a specific inhibitor of CYP2E1, could be able to protect against 1-BP-induced neurotoxicity. Male Wistar rats were intoxicated with 1-BP for 9 continuous weeks with or without allyl sulfide pretreatment. Results clearly demonstrated that 1-BP exposure induced decrease in NeuN+ cells and increase in cleaved caspase-3 expression and TUNEL+ cells in motor cortex of rats, which was significantly ameliorated by allyl sulfide. Allyl sulfide treatment also recovered the motor performance of rats treated with 1-BP. Mechanistically, allyl sulfide-inhibited 1-BP-induced expression of CYP2E1 in microglia, which was associated with suppression of microglial activation and M1 polarization in motor cortex of rats. Reduced oxidative stress was also observed in rats treated with combined allyl sulfide and 1-BP compared with 1-BP alone group. Furthermore, we found that allyl sulfide abrogated 1-BP-induced activation of Nuclear factor(NF)-κB and GSH/Thioredoxin/ASK1 pathways, the key factor for the maintenance of M1 microglial inflammatory response and oxidative stress-related neuronal apoptosis, respectively. Thus, our results showed that allyl sulfide exerted neuroprotective effects in combating 1-BP-induced neurotoxicity through inhibition of neuroinflammation and oxidative stress. Blocking CYP2E1 activity by allyl sulfide might be a promising avenue for the treatment of neurotoxicity elicited by 1-BP and other related neurotoxicants.


Exposure to 1-bromopropane vapors during pregnancy enhances the development of hippocampal neuronal excitability in rat pups during lactation

Yukiko Fueta, Susumu Ueno, Toru Ishidao, Yasuhiro Yoshida, Yasunari Kanda, Hajime Hori
PMID: 32715571   DOI: 10.1002/1348-9585.12135

Abstract

Although 1-Bromopropane (1-BP) exposure has been reported to cause neurotoxicity in adult humans and animals, its effects on the development of the central nervous system remain unclear. Recently, we reported delayed developmental neurotoxicity (DNT) upon 1-BP exposure in rats. Here we aimed to study the effect of prenatal 1-BP exposure on the hippocampal excitability in the juvenile offspring.
Pregnant Wistar rats were exposed to vaporized 1-BP for 20 days (6 h/d) with concentrations of 0 (control), 400, or 700 ppm. Hippocampal slices were prepared from male offspring during postnatal days (PNDs) 13, 14, and 15. Field excitatory postsynaptic potential (fEPSP) and population spike (PS) were recorded simultaneously from the CA1 region.
In the exposed groups, the stimulation/response relationships of fEPSP slope and PS amplitude were enhanced more than in the control group at PND 14. Analysis of fEPSP-spike coupling demonstrated increased values of Top and Eslope50 in the exposed groups. Real-time PCR analysis showed a significant increase in the mRNA levels of the adult type Na
1.1 Na
channel subunit and the GluR1 glutamate receptor subunit in the hippocampus of the 700 ppm group at PND 14.
Our results provide evidence that prenatal exposure to 1-BP accelerates developmental enhancement of hippocampal excitability in the pups before eye-opening. The current study suggests that our evaluation method of DNT is applicable to the industrial chemical 1-BP.


[Occupational health investigate of 1-bromopropane used in a factory]

M H Zhong, Z Ma, J M Peng, X G Zhong, B Zhang, Y M Liu
PMID: 30248745   DOI: 10.3760/cma.j.issn.1001-9391.2018.06.015

Abstract

To investigate the occupational health survey of 1-brominepropane (1-BP) enterprises and understand the impact of 1-BP on the health of occupational exposure population.
The occupational health data of 15 1-BP workers were collected from 3 time nodes in 0 months, June and December, and the effects of occupational exposure to 1-BP on health were analyzed.
In the workplace with pure 1-BP, the mean air concentration in the workplace was 26.8 mg/m(3), and the personal contact level was 29.7 to 63.4 mg/m(3). The occupational health monitoring data showed that white blood cell count (WBC) , red blood cell count (RBC) , aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were compared in 0 months, June, and 12 months, the difference was statistically significant (
<0.05) .
During the 12 months observation period, the occupational exposure to 1-BP caused the number of peripheral blood erythrocyte and leukocyte count and the level of alanine transaminase in the workers, but it did not exceed the normal reference range.


[A meta-analysis of the effect of occupational exposure to 1-bromopropane on workers' nerve conduction velocity]

Z X Lin, H Ling, X Lin, D Xie
PMID: 29996378   DOI: 10.3760/cma.j.issn.1001-9391.2018.05.005

Abstract

To analysis the occupational exposure to 1-bromopropane on the worker's nerve conduc-tion velocity.
To PubMed, Wanfang, VIP, Chinese Journal Full-text Database (CNKI) and other databases as a data source, searched and screened database to October 2017 on occupational exposure to 1-bromopropane workers on the role of nerve conduction in the paper. According to inclusion and exclusion criteria, we screened literatures, extracted data and evaluated the quality of the included studies, using RevMan5.3 software to test the heterogeneity of the results and us-ing the corresponding mathematical model for data combination analysis.
A total of 5 articles were included in the literature. The results showed that the tibial nerve MCV of workers in the 1-bromopropane exposure group was slower than that in the control group (
=-0.47,95%
=-0.70~-0.24) , the difference was statistically significant (
=4.06,
<0.01). The tibial nerve DL of the exposure group was more prolonged than that of the control group (
=0.35,95%
=0.00~0.69) , with a statistically significant difference (
=1.99,
=0.05). The sural nerve SCV of the exposure group was slower than that of the control group (
=-0.47, 95%
=-0.78~-0.15), with a statistically significant difference (
=2.88,
<0.01).
Occupational exposure to 1-bromopropane may have an effect on the worker's nerve conduction ve-locity.It's necessary to do broader and deeper neurotoxicity studies about 1-bromopropane.


NMDA Receptor Antagonist MK801 Protects Against 1-Bromopropane-Induced Cognitive Dysfunction

Lin Xu, Xiaofei Qiu, Shuo Wang, Qingshan Wang, Xiu-Lan Zhao
PMID: 30569431   DOI: 10.1007/s12264-018-0321-8

Abstract

Occupational exposure to 1-bromopropane (1-BP) induces learning and memory deficits. However, no therapeutic strategies are currently available. Accumulating evidence has suggested that N-methyl-D-aspartate receptors (NMDARs) and neuroinflammation are involved in the cognitive impairments in neurodegenerative diseases. In this study we aimed to investigate whether the noncompetitive NMDAR antagonist MK801 protects against 1-BP-induced cognitive dysfunction. Male Wistar rats were administered with MK801 (0.1 mg/kg) prior to 1-BP intoxication (800 mg/kg). Their cognitive performance was evaluated by the Morris water maze test. The brains of rats were dissected for biochemical, neuropathological, and immunological analyses. We found that the spatial learning and memory were significantly impaired in the 1-BP group, and this was associated with neurodegeneration in both the hippocampus (especially CA1 and CA3) and cortex. Besides, the protein levels of phosphorylated NMDARs were increased after 1-BP exposure. MK801 ameliorated the 1-BP-induced cognitive impairments and degeneration of neurons in the hippocampus and cortex. Mechanistically, MK801 abrogated the 1-BP-induced disruption of excitatory and inhibitory amino-acid balance and NMDAR abnormalities. Subsequently, MK801 inhibited the microglial activation and release of pro-inflammatory cytokines in 1-BP-treated rats. Our findings, for the first time, revealed that MK801 protected against 1-BP-induced cognitive dysfunction by ameliorating NMDAR function and blocking microglial activation, which might provide a potential target for the treatment of 1-BP poisoning.


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